molecular formula C29H35N3O2 B8481860 (4-Benzylpiperidin-1-yl)(6-(4-methoxy-3,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo-[1,2-a]pyridin-2-yl)methanone

(4-Benzylpiperidin-1-yl)(6-(4-methoxy-3,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo-[1,2-a]pyridin-2-yl)methanone

Cat. No. B8481860
M. Wt: 457.6 g/mol
InChI Key: UXUAXLYQLWNNPC-UHFFFAOYSA-N
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Patent
US08288424B2

Procedure details

TBTU (212 mg; 0.66 mmol) and N-methylmorpholine (181 μl; 167 mg; 1.65 mmol) were added to a solution of 6-(4-methoxy-3,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (165 mg; 0.49 mmol) in DMF (1 ml). The reaction mixture was stirred vigorously for 30 min at room temperature and then 4-benzylpiperidine (116 μl; 116 mg; 0.7 mmol) was added. The reaction mixture was stirred for 4 h at room temperature and then poured onto water. The precipitated solid was filtered out. Yield: 182 mg (81%)
Name
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
181 μL
Type
reactant
Reaction Step One
Name
6-(4-methoxy-3,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Quantity
165 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
116 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.CN1CCOCC1.Cl.[CH3:31][O:32][C:33]1[C:38]([CH3:39])=[CH:37][C:36]([CH:40]2[CH2:45][N:44]3[CH:46]=[C:47]([C:49]([OH:51])=O)[N:48]=[C:43]3[CH2:42][CH2:41]2)=[CH:35][C:34]=1[CH3:52].[CH2:53]([CH:60]1[CH2:65][CH2:64][NH:63][CH2:62][CH2:61]1)[C:54]1[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=1>CN(C=O)C>[CH2:53]([CH:60]1[CH2:65][CH2:64][N:63]([C:49]([C:47]2[N:48]=[C:43]3[CH2:42][CH2:41][CH:40]([C:36]4[CH:37]=[C:38]([CH3:39])[C:33]([O:32][CH3:31])=[C:34]([CH3:52])[CH:35]=4)[CH2:45][N:44]3[CH:46]=2)=[O:51])[CH2:62][CH2:61]1)[C:54]1[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
212 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Name
Quantity
181 μL
Type
reactant
Smiles
CN1CCOCC1
Name
6-(4-methoxy-3,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Quantity
165 mg
Type
reactant
Smiles
Cl.COC1=C(C=C(C=C1C)C1CCC=2N(C1)C=C(N2)C(=O)O)C
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
116 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)C1CCNCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 4 h at room temperature
Duration
4 h
ADDITION
Type
ADDITION
Details
poured onto water
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered out

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C1=CC=CC=C1)C1CCN(CC1)C(=O)C=1N=C2N(CC(CC2)C2=CC(=C(C(=C2)C)OC)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.